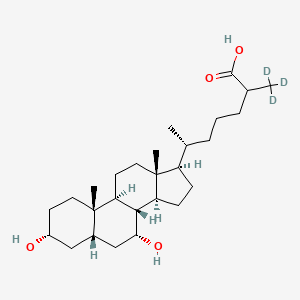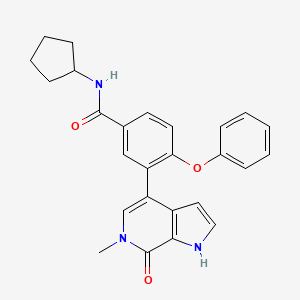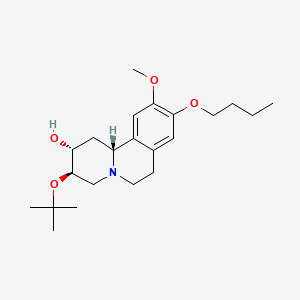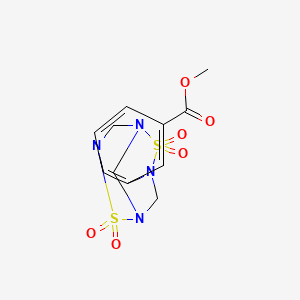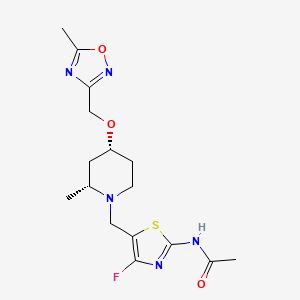
Mitoxantrone-d8 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitoxantrone-d8 (dihydrochloride) is a deuterated form of Mitoxantrone dihydrochloride, which is a potent inhibitor of topoisomerase II. This compound is primarily used in scientific research due to its enhanced stability and unique properties imparted by the deuterium atoms. Mitoxantrone dihydrochloride is known for its antitumor activity and ability to induce apoptosis in certain cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mitoxantrone-d8 (dihydrochloride) involves the incorporation of deuterium atoms into the Mitoxantrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of Mitoxantrone-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and quality control to ensure the final product meets stringent specifications .
Análisis De Reacciones Químicas
Types of Reactions
Mitoxantrone-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Mitoxantrone-d8 (dihydrochloride) can lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Mitoxantrone-d8 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies involving cell apoptosis and DNA interactions.
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Mitoxantrone-d8 (dihydrochloride) exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA, it causes crosslinks and strand breaks, disrupting the DNA synthesis and repair processes. This leads to apoptosis in rapidly dividing cells, making it effective against certain types of cancer .
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another topoisomerase II inhibitor with similar antitumor activity.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
Uniqueness
Mitoxantrone-d8 (dihydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly useful in research settings where precise tracing and analysis are required .
Propiedades
Fórmula molecular |
C22H30Cl2N4O6 |
|---|---|
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C22H28N4O6.2ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;;/h1-4,23-30H,5-12H2;2*1H/i9D2,10D2,11D2,12D2;; |
Clave InChI |
ZAHQPTJLOCWVPG-OSNULJQWSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O.Cl.Cl |
SMILES canónico |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
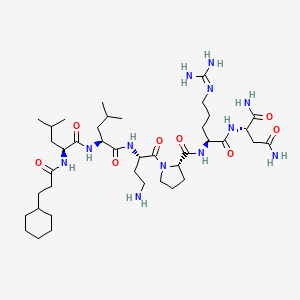
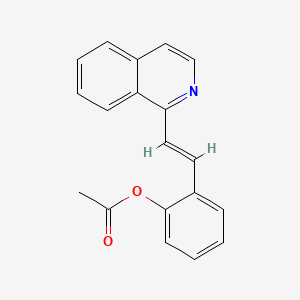
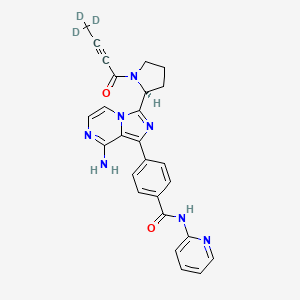

![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
